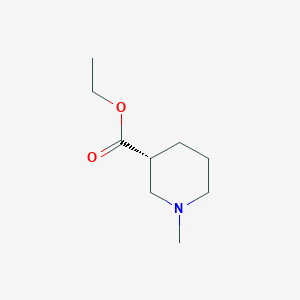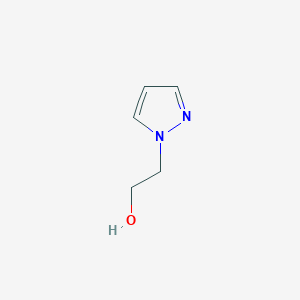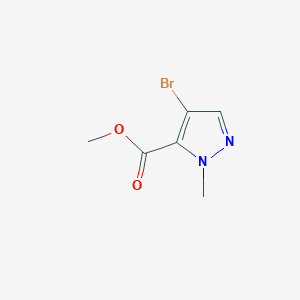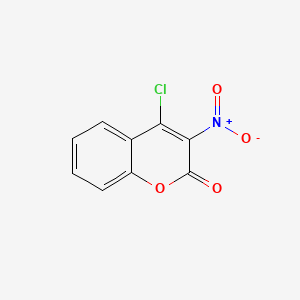
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphényle
Vue d'ensemble
Description
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is a fluorinated biphenyl derivative. This compound is known for its unique structural properties, which include a biphenyl core substituted with a fluoro group and a trans-4-pentylcyclohexyl group. It is commonly used in the field of liquid crystal materials due to its mesomorphic properties, which make it suitable for applications in electronic displays and other advanced materials .
Applications De Recherche Scientifique
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl has several scientific research applications:
Liquid Crystal Displays: Due to its mesomorphic properties, it is used in the development of liquid crystal displays (LCDs) and other electronic display technologies.
Materials Science: The compound is studied for its potential use in advanced materials, including polymers and composites.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s unique structural properties make it a candidate for drug development and other biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Fluorobiphenyl: This can be achieved through the Suzuki coupling reaction between 4-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Hydrogenation of 4-Pentylcyclohexanone: The trans-4-pentylcyclohexyl group can be synthesized by hydrogenating 4-pentylcyclohexanone using a suitable hydrogenation catalyst.
Industrial Production Methods
Industrial production of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to modify the cyclohexyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the biphenyl core or the cyclohexyl group .
Mécanisme D'action
The mechanism of action of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is primarily related to its interaction with other molecules in liquid crystal phases. The fluoro and cyclohexyl groups influence the compound’s alignment and orientation within liquid crystal matrices, affecting the optical and electronic properties of the material. This interaction is crucial for the compound’s effectiveness in liquid crystal displays and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
- 4-Fluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl
- 4-Fluoro-4’-(trans-4-hexylcyclohexyl)-1,1’-biphenyl
Uniqueness
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is unique due to its specific combination of a fluoro group and a trans-4-pentylcyclohexyl group. This combination imparts distinct mesomorphic properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds with different alkyl chain lengths, the pentyl group provides an optimal balance of flexibility and rigidity, enhancing the compound’s performance in liquid crystal displays .
Propriétés
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXAVGROVIRVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348048 | |
| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81793-59-1 | |
| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)









